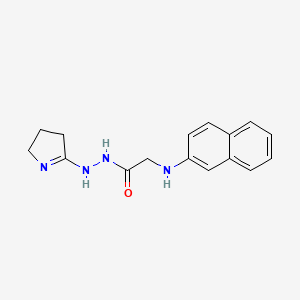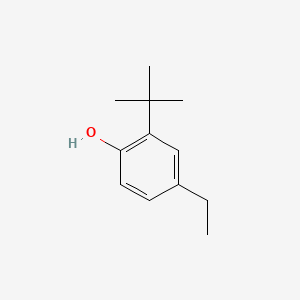
2-tert-ブチル-4-エチルフェノール
説明
2-tert-Butyl-4-ethylphenol is an organic compound with the molecular formula C₁₂H₁₈O. It is a phenolic compound characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
科学的研究の応用
2-tert-Butyl-4-ethylphenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as an analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Medicine: Explored for its biocidal properties, particularly in preventing bacterial and fungal growth in medical textiles and wound dressings.
Environmental Science: Researched for its antioxidant properties to protect environmental samples from oxidative degradation.
Materials Science: Used in stabilizing polymers against thermal and oxidative degradation, prolonging the life of materials in industries like automotive and construction.
Food Industry: Utilized as an antioxidant to prevent the oxidation of food products.
作用機序
Target of Action
This compound is a type of phenol, and phenolic compounds are generally known to interact with various biological targets, including proteins and enzymes . .
Mode of Action
As a phenolic compound, it may exert its effects through interactions with biological macromolecules, potentially leading to changes in their structure and function
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways due to their potential to interact with proteins and enzymes . .
Result of Action
Given its phenolic structure, it may have the potential to interact with various cellular components, leading to changes at the molecular and cellular levels . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-tert-Butyl-4-ethylphenol, factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and activity . .
生化学分析
Biochemical Properties
2-tert-Butyl-4-ethylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. One of the primary interactions is with reactive oxygen species (ROS), where 2-tert-Butyl-4-ethylphenol acts as a scavenger, neutralizing these harmful molecules. Additionally, it can interact with enzymes such as cytochrome P450, influencing their activity and potentially altering metabolic pathways .
Cellular Effects
2-tert-Butyl-4-ethylphenol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-tert-Butyl-4-ethylphenol can inhibit the activation of certain signaling pathways that are involved in inflammation and oxidative stress responses. This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 2-tert-Butyl-4-ethylphenol involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, 2-tert-Butyl-4-ethylphenol can inhibit the activity of enzymes involved in the production of ROS, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-Butyl-4-ethylphenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-tert-Butyl-4-ethylphenol remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to 2-tert-Butyl-4-ethylphenol in in vitro and in vivo studies has shown that it can have sustained antioxidant effects, but its impact may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-tert-Butyl-4-ethylphenol vary with different dosages in animal models. At low doses, it can exhibit beneficial antioxidant effects, protecting cells from oxidative damage. At high doses, 2-tert-Butyl-4-ethylphenol can have toxic or adverse effects, including potential disruption of endocrine functions and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
2-tert-Butyl-4-ethylphenol is involved in various metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo hydroxylation and other metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of 2-tert-Butyl-4-ethylphenol .
Transport and Distribution
Within cells and tissues, 2-tert-Butyl-4-ethylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 2-tert-Butyl-4-ethylphenol can affect its bioavailability and its ability to exert its biological effects .
Subcellular Localization
The subcellular localization of 2-tert-Butyl-4-ethylphenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-tert-Butyl-4-ethylphenol may accumulate in the mitochondria, where it can exert its antioxidant effects by neutralizing ROS and protecting mitochondrial function .
準備方法
Synthetic Routes and Reaction Conditions: 2-tert-Butyl-4-ethylphenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutylene and ethylene in the presence of an acid catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of 2-tert-Butyl-4-ethylphenol involves the use of large-scale reactors where phenol is subjected to alkylation with isobutylene and ethylene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization processes.
Types of Reactions:
Oxidation: 2-tert-Butyl-4-ethylphenol can undergo oxidation reactions to form quinones, which are important intermediates in the synthesis of dyes and pharmaceuticals.
Esterification: This compound can react with carboxylic acids to form esters, which are used in various industrial applications.
Nucleophilic Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Carboxylic Acids: For esterification reactions, carboxylic acids such as acetic acid are used.
Nucleophiles: Nucleophiles like alkoxides and amines are used in substitution reactions.
Major Products:
Quinones: Formed through oxidation reactions.
Esters: Formed through esterification reactions.
Substituted Phenols: Formed through nucleophilic substitution reactions.
類似化合物との比較
2,4-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
4-tert-Butylcatechol: A phenolic compound with antioxidant properties, used in polymer stabilization.
Uniqueness: 2-tert-Butyl-4-ethylphenol is unique due to the presence of both a tert-butyl group and an ethyl group, which provides a balance of steric hindrance and reactivity. This makes it an effective antioxidant with specific applications in various industries.
特性
IUPAC Name |
2-tert-butyl-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHCVNIARUXHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044581 | |
| Record name | 2-tert-Butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale brown solid; mp = 28-32 deg C; [MSDSonline] | |
| Record name | 2-t-Butyl-4-ethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
250 °C @ 760 MM HG | |
| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC; INSOL IN ALKALI | |
| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96-70-8 | |
| Record name | 2-tert-Butyl-4-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-t-Butyl-4-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-4-ETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P944B16873 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
23 °C | |
| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/new.no-structure.jpg)
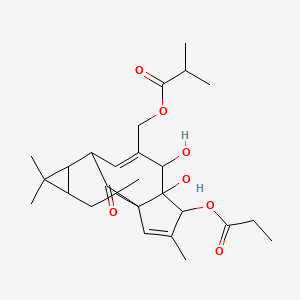
![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)
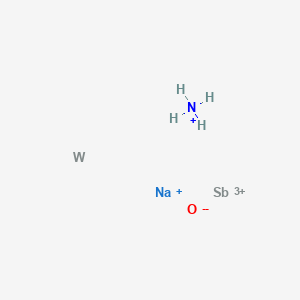
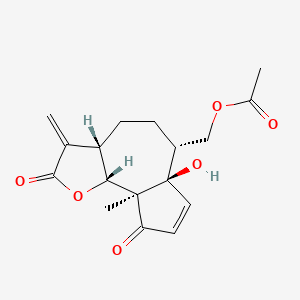
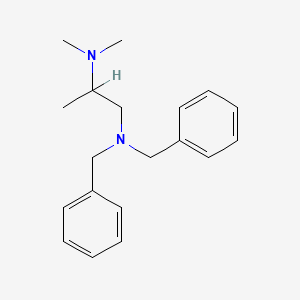


![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)
